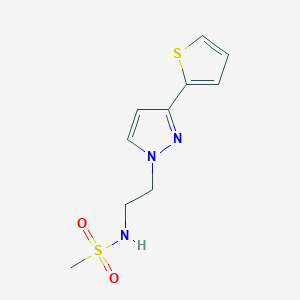

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic organic compound with a complex structure featuring a thiophene ring and a pyrazole moiety. This compound has been of interest in various scientific fields due to its unique chemical and biological properties.

Wirkmechanismus

Target of Action

Similar compounds, such as n-(thiophen-2-yl) nicotinamide derivatives, have been found to exhibit fungicidal activities . They are designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit fungicidal activities . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the pathogen .

Biochemical Pathways

Based on the fungicidal activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or energy metabolism, leading to their death.

Result of Action

Similar compounds have been found to exhibit fungicidal activities , suggesting that the compound may lead to the death of fungal cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Method 1:

Starting Materials: Thiophene-2-carbaldehyde, 1H-pyrazole, and ethylene diamine.

Reaction Steps:

Condensation reaction between thiophene-2-carbaldehyde and 1H-pyrazole to form 3-(thiophen-2-yl)-1H-pyrazole.

Nucleophilic addition of ethylene diamine to the resulting compound to form N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amine.

Sulfonation reaction using methanesulfonyl chloride to yield N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide.

Reaction Conditions: Room temperature to mild heating, in the presence of suitable solvents like ethanol or dichloromethane.

Industrial Production Methods

Scalable Synthesis: The industrial scale-up involves optimizing the reaction conditions, such as temperature, solvent use, and purification methods, to ensure maximum yield and purity. The process is typically carried out in batch reactors with meticulous control over reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation:

Can undergo oxidation at the thiophene ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction:

Reduction of the pyrazole moiety using reducing agents like sodium borohydride.

Substitution:

Electrophilic substitution reactions on the thiophene ring using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, dichloromethane, acetonitrile.

Catalysts: Acidic or basic catalysts depending on the desired reaction.

Major Products Formed

Oxidation Products: Sulfone derivatives, oxides of thiophene ring.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Halogenated derivatives of the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

Analytical Chemistry: Used as a reagent for detecting and quantifying specific analytes through chromatographic techniques.

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine

Biological Probes: Employed in the study of enzyme interactions and metabolic pathways.

Pharmacological Research: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Industry

Material Science: Utilized in the synthesis of polymers and advanced materials.

Agriculture: Potential use in agrochemicals for pest and disease control.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Features a pyridine ring, offering different electronic properties.

N-(2-(3-(thiophen-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide: Incorporates an imidazole ring, influencing biological activity.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to its combination of a thiophene ring and a pyrazole moiety. This structure provides distinct electronic and steric properties, making it valuable for specific chemical reactions and biological interactions.

That should give you a comprehensive overview of this compound. Fascinating how intricate and versatile a single compound can be, isn't it?

Biologische Aktivität

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring and a pyrazole moiety, which are known for their potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O2S

- Molecular Weight : 274.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor , modulating pathways involved in inflammation, cancer progression, and microbial resistance.

1. Anti-inflammatory Activity

Research has indicated that compounds containing thiophene and pyrazole rings exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

2. Anticancer Properties

This compound has been evaluated for its anticancer effects in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

3. Antimicrobial Activity

The compound has also been tested for antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results indicate that it possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Moderate activity against bacteria |

Case Study: Anti-inflammatory Mechanism

In a study conducted on human macrophages, this compound was shown to reduce the expression of TNF-alpha and IL-6 by blocking NF-kB signaling pathways. This suggests a promising mechanism for its use in treating chronic inflammatory conditions such as rheumatoid arthritis.

Case Study: Anticancer Efficacy

A series of experiments using breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the upregulation of p53 and downregulation of Bcl-xL, indicating its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-17(14,15)11-5-7-13-6-4-9(12-13)10-3-2-8-16-10/h2-4,6,8,11H,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATBADRTZKNBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.